N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide
Description
N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide is a complex organic compound that features a piperidine ring system
Properties
IUPAC Name |
N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O2/c1-15(26)22-17-5-4-10-25(13-17)20(27)14-24-11-8-16(9-12-24)23-19-7-3-2-6-18(19)21/h2-3,6-7,16-17,23H,4-5,8-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJPNBIIKVBUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=O)CN2CCC(CC2)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
Introduction of the fluoroaniline group: This step involves the nucleophilic substitution reaction where a fluoroaniline derivative is introduced to the piperidine ring.
Acetylation: The final step involves the acetylation of the piperidine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The fluoroaniline group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroaniline group may enhance binding affinity to certain receptors, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-[4-(2-chloroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-[1-[2-[4-(2-bromoanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluoroaniline group in N-[1-[2-[4-(2-fluoroanilino)piperidin-1-yl]acetyl]piperidin-3-yl]acetamide can significantly influence its chemical and biological properties, such as increased binding affinity and metabolic stability, compared to its chloro- and bromo- counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
